N-(2-methoxyethyl)-N'-[(pyridin-4-yl)methyl]ethanediamide
Description
N-(2-methoxyethyl)-N’-[(pyridin-4-yl)methyl]ethanediamide is a synthetic organic compound that belongs to the class of diamides. Compounds in this class are often used in various scientific research applications due to their unique chemical properties.
Properties
IUPAC Name |
N-(2-methoxyethyl)-N'-(pyridin-4-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O3/c1-17-7-6-13-10(15)11(16)14-8-9-2-4-12-5-3-9/h2-5H,6-8H2,1H3,(H,13,15)(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKIAKTLRVZZGJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C(=O)NCC1=CC=NC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyethyl)-N’-[(pyridin-4-yl)methyl]ethanediamide typically involves the reaction of 2-methoxyethylamine with pyridine-4-carboxaldehyde, followed by the addition of ethanediamide. The reaction conditions may include:
- Solvent: Common solvents such as ethanol or methanol.
- Temperature: Reactions are often carried out at room temperature or slightly elevated temperatures.
- Catalysts: Acid or base catalysts may be used to facilitate the reaction.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using automated reactors. The process may include:
- Continuous flow reactors for efficient mixing and reaction control.
- Purification steps such as crystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyethyl)-N’-[(pyridin-4-yl)methyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized products.
Reduction: Reaction with reducing agents to form reduced products.
Substitution: Reaction with nucleophiles or electrophiles to replace functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Conditions may vary depending on the substituent being introduced.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(2-methoxyethyl)-N’-[(pyridin-4-yl)methyl]ethanediamide oxide, while reduction may yield N-(2-methoxyethyl)-N’-[(pyridin-4-yl)methyl]ethanediamine.
Scientific Research Applications
N-(2-methoxyethyl)-N’-[(pyridin-4-yl)methyl]ethanediamide has various scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for potential therapeutic applications, such as enzyme inhibition or receptor binding.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of N-(2-methoxyethyl)-N’-[(pyridin-4-yl)methyl]ethanediamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzyme activity.
Receptors: Binding to cellular receptors to modulate signaling pathways.
Pathways: Involvement in metabolic or signaling pathways that affect cellular functions.
Comparison with Similar Compounds
Similar Compounds
- N-(2-methoxyethyl)-N’-[(pyridin-3-yl)methyl]ethanediamide
- N-(2-methoxyethyl)-N’-[(pyridin-2-yl)methyl]ethanediamide
- N-(2-ethoxyethyl)-N’-[(pyridin-4-yl)methyl]ethanediamide
Uniqueness
N-(2-methoxyethyl)-N’-[(pyridin-4-yl)methyl]ethanediamide is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in various research and industrial applications.
Biological Activity
N-(2-methoxyethyl)-N'-[(pyridin-4-yl)methyl]ethanediamide is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological mechanisms, therapeutic applications, and recent research findings.
Chemical Structure and Synthesis
This compound is characterized by its unique structure, which includes a pyridine ring and an ethanediamide backbone. The synthesis typically involves the reaction of 2-methoxyethylamine with pyridine-4-carboxaldehyde, followed by reduction and acylation processes to yield the final amide product. The reaction conditions often include:
- Solvents : Dichloromethane or ethanol
- Catalysts : Triethylamine
- Temperature control : To optimize yield
The biological activity of this compound can be attributed to its interaction with various biological targets. It may function as an enzyme inhibitor by binding to the active site of specific enzymes, thus preventing substrate binding and catalysis. This mechanism is crucial in understanding its potential therapeutic effects in various diseases.
1. Anti-inflammatory Properties
Recent studies have indicated that this compound exhibits anti-inflammatory activity, making it a candidate for treating inflammatory diseases. Its ability to modulate inflammatory pathways could provide therapeutic benefits in conditions such as arthritis.
2. Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Research has shown that it can inhibit the growth of certain bacterial strains, suggesting potential use in developing new antibiotics.
3. Cancer Therapy
There is emerging evidence that this compound may possess anticancer properties. A study highlighted its cytotoxic effects on cancer cell lines, indicating that it can induce apoptosis in tumor cells through specific molecular pathways .
4. Neuroprotective Effects
The compound's structural similarity to known neuroprotective agents suggests potential applications in neurodegenerative diseases like Alzheimer's. It may inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurotransmitter degradation .
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
